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molecular formula C9H9N3O2 B8699631 5-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 61621-13-4

5-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B8699631
M. Wt: 191.19 g/mol
InChI Key: JRSBGHUNQFGRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1ncc(C#N)c1-c1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[S:14]([OH:15])(=[O:16])(=[O:17])[OH:18].[o:1]1[c:2](-[c:6]2[c:7]([C:12]#[N:13])[cH:8][n:9][n:10]2[CH3:11])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[c:7]([C:12]([NH2:13])=[O:15])[cH:8][n:9][n:10]2[CH3:11])[cH:3][cH:4][cH:5]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(=O)(O)O
Name
Cn1ncc(C#N)c1-c1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cn1ncc(C#N)c1-c1ccco1

Outcomes

Product
Name
Type
product
Smiles
Cn1ncc(C(N)=O)c1-c1ccco1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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